molecular formula C11H11N7O5 B3017058 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide CAS No. 450346-23-3

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Cat. No. B3017058
CAS RN: 450346-23-3
M. Wt: 321.253
InChI Key: CTVWDLMJBXZGBR-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a furan derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with furan moieties and nitro-substituted pyrimidines have been investigated for their biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves the reaction of amines or hydrazines with chloroanhydrides of carboxylic acids in the presence of a base like pyridine. For instance, N, N-bis(2-chloroethyl)amides and hydrazides of furan carboxylic acids were synthesized with yields ranging from 31% to 88% . These methods could potentially be adapted for the synthesis of this compound by using the appropriate nitropyrimidine derivative and furan carboxylic acid chloroanhydride.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. In a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, the ligand was found to crystallize in the monoclinic system with a space group P 1 21/c 1 . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT), which provides insights into the electronic properties and potential reactivity of the molecule.

Chemical Reactions Analysis

Furan carboxamide derivatives can form complexes with various metal ions, such as Co(II), Ni(II), and Cu(II), by acting as bidentate ligands, yielding neutral complexes of the [ML2] type . The thermal decomposition of these complexes has been studied, which is relevant for understanding their stability and potential applications. The reactivity of the nitro group in the pyrimidine ring could also be significant, as seen in other nitrofuran derivatives, which exhibit a wide spectrum of antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives and nitrofuran compounds are influenced by their molecular structure. For example, the presence of the nitro group and the furan ring can affect the compound's solubility, stability, and biological activity. In the case of 2-amino-4-methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine, no acute toxicity was observed in oral administration, and the compound was not absorbed in the intestine, indicating its potential for localized treatment without systemic effects . These properties are crucial for the development of pharmaceuticals and could be relevant to the analysis of this compound.

Scientific Research Applications

Amplification of Antibiotics

Research has shown that certain pyrimidine derivatives, including compounds related to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, can act as amplifiers of antibiotics like phleomycin. These compounds have been tested against bacteria such as Escherichia coli, demonstrating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antibacterial Properties

The synthesis of nitrofurantoin analogues, which include the furan and pyrazole scaffolds similar to the compound , has been explored for their antibacterial properties. These compounds have been evaluated against Gram-positive and Gram-negative bacteria, comparing their efficacy with standard drugs (Hassan et al., 2020).

Antihypertensive Properties

Research into compounds similar to this compound has revealed potential antihypertensive properties. These compounds have been shown to exhibit α-blocking activity, which is relevant in the treatment of hypertension (Abdel-Wahab et al., 2008).

DNA Interaction

Studies have demonstrated that nitrofuran derivatives, which share structural similarities with the compound , can induce single-strand breaks in bacterial DNA. This indicates a potential for these compounds to interact with genetic material, which could be relevant in developing new therapeutic strategies (McCalla et al., 1971).

Anti-Influenza Activity

Furan-carboxamide derivatives, structurally related to the compound , have been synthesized and tested for their efficacy against influenza A H5N1 virus. These studies have highlighted the potential of these compounds in treating viral infections (Yongshi et al., 2017).

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O5/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVWDLMJBXZGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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